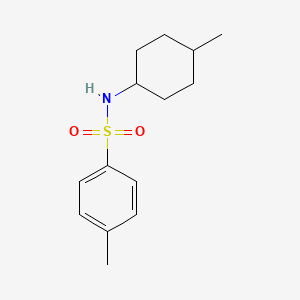
4-methyl-N-(4-methylcyclohexyl)benzenesulfonamide
Descripción general
Descripción
4-methyl-N-(4-methylcyclohexyl)benzenesulfonamide, also known as Mecamylamine, is a chemical compound that belongs to the class of tertiary amines. It is a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), which are important for the transmission of nerve impulses in the central and peripheral nervous systems.
Mecanismo De Acción
4-methyl-N-(4-methylcyclohexyl)benzenesulfonamide acts as a non-competitive antagonist of nAChRs, which are ligand-gated ion channels that are widely distributed throughout the nervous system. By binding to the receptor, this compound blocks the entry of ions such as sodium and calcium, which are necessary for the transmission of nerve impulses. This results in a decrease in the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are important for regulating mood, attention, and behavior.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in various animal models and clinical studies. These include a decrease in locomotor activity, an increase in exploratory behavior, a reduction in nicotine self-administration, and an improvement in cognitive function. This compound has also been shown to produce side effects such as dry mouth, constipation, and dizziness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-N-(4-methylcyclohexyl)benzenesulfonamide has several advantages for use in laboratory experiments. It is a well-characterized compound that is readily available and relatively inexpensive. It has a high affinity for nAChRs and produces a potent and selective blockade of these receptors. However, this compound also has some limitations. It has a short half-life and requires frequent dosing to maintain its effects. It can also produce non-specific effects on other ion channels and receptors, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 4-methyl-N-(4-methylcyclohexyl)benzenesulfonamide. One area of interest is the development of more selective and long-acting nAChR antagonists that can be used for the treatment of nicotine addiction and other neurological disorders. Another area of interest is the investigation of the role of nAChRs in the pathophysiology of various psychiatric disorders, such as depression and schizophrenia. Finally, there is a need for more studies on the safety and efficacy of this compound in clinical populations, particularly in children and adolescents with ADHD and Tourette's syndrome.
Conclusion:
This compound is a non-competitive antagonist of nAChRs that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has a well-established mechanism of action and produces a range of biochemical and physiological effects. While it has several advantages for use in laboratory experiments, it also has some limitations. There are several future directions for research on this compound, including the development of more selective and long-acting nAChR antagonists and the investigation of the role of nAChRs in the pathophysiology of psychiatric disorders.
Aplicaciones Científicas De Investigación
4-methyl-N-(4-methylcyclohexyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in treating nicotine addiction, Tourette's syndrome, attention deficit hyperactivity disorder (ADHD), and depression. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
4-methyl-N-(4-methylcyclohexyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-11-3-7-13(8-4-11)15-18(16,17)14-9-5-12(2)6-10-14/h5-6,9-11,13,15H,3-4,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOBOCRPJUBRJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3,4-difluorophenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4423042.png)


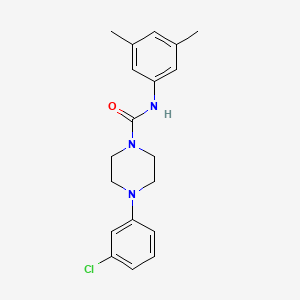
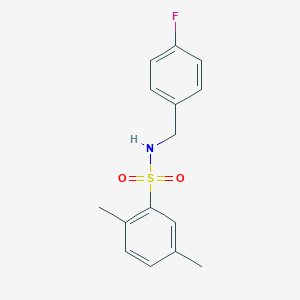
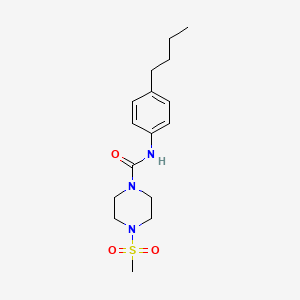
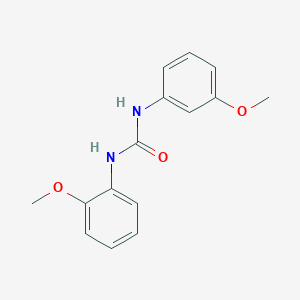
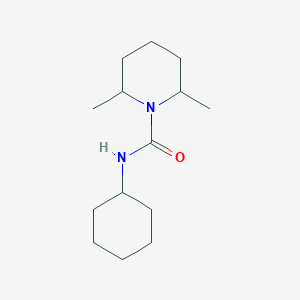
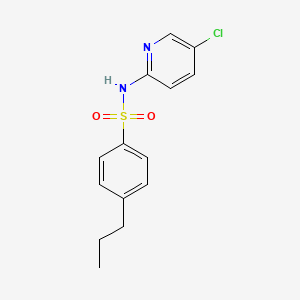
![2-({[3-(2-oxo-1-pyrrolidinyl)propyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4423130.png)
![3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4423134.png)
![N-cycloheptyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B4423142.png)
![2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4423149.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-methylprop-2-en-1-amine](/img/structure/B4423154.png)